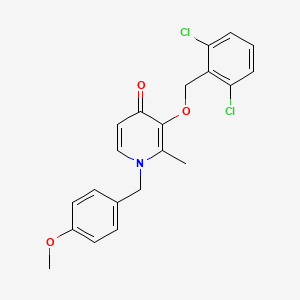

![molecular formula C9H18ClN3O4S B2654799 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine CAS No. 1630763-50-6](/img/structure/B2654799.png)

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

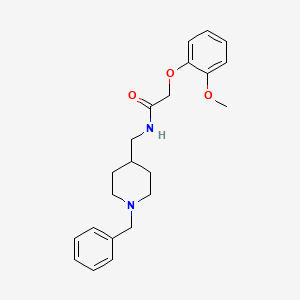

“1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine” is a chemical compound with the molecular formula C9H18ClN3O4S . It is also known by its synonyms and has a molecular weight of 299.77 .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group and a methylsulfonyl propan-1-amine group . The exact 3D conformer and other structural details can be found in chemical databases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.63 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine, as part of the broader category of 1,2,4-oxadiazoles, has significant implications in scientific research due to its utility in synthesizing various derivatives with potential biological activities. One foundational approach involves photochemical methodologies for synthesizing 3-amino- and 3-N-substituted amino 5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating the versatility of 1,2,4-oxadiazole derivatives in producing compounds with tailored chemical properties for further pharmacological evaluation (Buscemi et al., 2001).

Anticancer Activity

The anticancer properties of 1,2,4-oxadiazole derivatives are a significant area of research. Derivatives such as 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine have been synthesized and tested against various human cancer cell lines, showing good to moderate activity and highlighting the potential of 1,2,4-oxadiazole derivatives in developing new anticancer agents (Yakantham et al., 2019).

Process Optimization and Intermediate Synthesis

Optimizing the synthesis process for intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate demonstrates the chemical flexibility and utility of the 1,2,4-oxadiazole framework in producing key intermediates for further pharmaceutical development. Such optimizations can significantly improve yields and efficiency in synthesizing complex molecules (Xu et al., 2018).

Corrosion Inhibition

Derivatives of 1,2,4-oxadiazoles have also been studied for their corrosion inhibition properties, providing insights into the application of these compounds beyond pharmaceuticals. Research into the effect of substitution and temperature on the corrosion inhibition abilities of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid highlights the potential of these compounds in industrial applications (Ammal et al., 2018).

Safety and Hazards

According to the safety information available, this compound is classified under GHS07. It carries the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include rinsing cautiously with water in case of contact with eyes .

Propiedades

IUPAC Name |

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-15-5-3-8-11-9(16-12-8)7(10)4-6-17(2,13)14/h7H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRJKKZYQGGURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)

![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)